Cas no 152383-83-0 (Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-)
152383-83-0 structure
Product Name:Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-
CAS No:152383-83-0
MF:C29H26O4
MW:438.514348506927
CID:231660
PubChem ID:5319481
Update Time:2025-04-19
Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]-
- 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-(2-phenylethenyl)phenol
- 2,4-bis(4-hydroxybenzyl)-5-methoxy-3-[(E)-2-phenylethenyl]phenol
- 5-Methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol
- 5-Mpe-bis(hobz)phenol
- 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol
- 152383-83-0
-
- Inchi: 1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+
- InChI Key: JPOSRDXMWOPQOV-LFIBNONCSA-N
- SMILES: O(C)C1C=C(C(CC2C=CC(=CC=2)O)=C(/C=C/C2C=CC=CC=2)C=1CC1C=CC(=CC=1)O)O
Computed Properties
- Exact Mass: 438.18318
- Monoisotopic Mass: 438.18310931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 69.9Ų
Experimental Properties
- PSA: 69.92
Phenol,2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(1E)-2-phenylethenyl]- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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